molecular formula C32H36N4O8S2 B12776502 Benzenesulfonic acid, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt CAS No. 79373-34-5

Benzenesulfonic acid, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt

Cat. No.: B12776502
CAS No.: 79373-34-5
M. Wt: 668.8 g/mol
InChI Key: SMYAHQBVEFIHFN-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) is a complex organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including cleaning products, inks, paints, and plastics . This compound is also known for its potential environmental impact, which has been assessed by various regulatory bodies .

Preparation Methods

The synthesis of Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) involves multiple steps. The primary synthetic route includes the reaction of 9,10-anthraquinone with 2,4,6-trimethylbenzenesulfonic acid under specific conditions to form the desired product. Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to bind to specific proteins and enzymes, affecting their function and activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with cellular components at the molecular level .

Properties

CAS No.

79373-34-5

Molecular Formula

C32H36N4O8S2

Molecular Weight

668.8 g/mol

IUPAC Name

diazanium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C32H30N2O8S2.2H3N/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);2*1H3

InChI Key

SMYAHQBVEFIHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[NH4+].[NH4+]

Origin of Product

United States

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